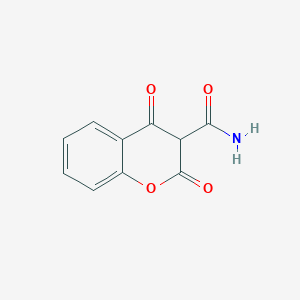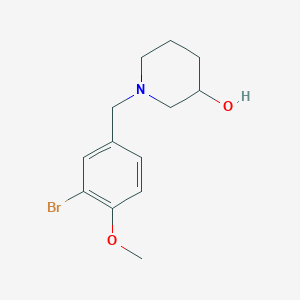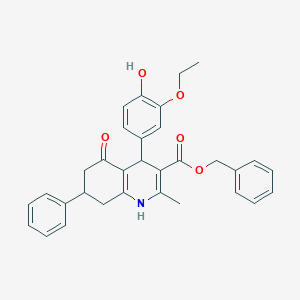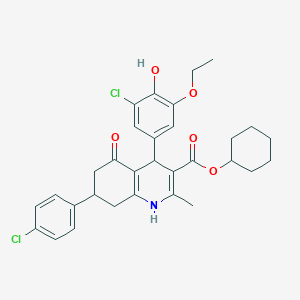![molecular formula C18H18FNOS B4895978 N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide, commonly known as BF175, is a novel small molecule that has been gaining attention in the field of scientific research. This compound belongs to the class of acrylamides, which are widely used in various fields such as medicine, agriculture, and industry. BF175 has been found to have potential applications in cancer research, as well as in the study of other diseases.
作用机制
The mechanism of action of BF175 is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. BF175 has been found to inhibit the phosphorylation of Akt and mTOR, which are key proteins in this pathway. In addition, BF175 has been found to induce the expression of the tumor suppressor protein p53, which plays a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
BF175 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. BF175 has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, BF175 has been found to induce the expression of the heat shock protein Hsp70, which plays a role in cell survival under stress conditions.
实验室实验的优点和局限性
One advantage of BF175 is its selectivity for cancer cells. It has been found to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. Another advantage of BF175 is its ability to inhibit the Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. However, one limitation of BF175 is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of BF175 and its potential side effects.
未来方向
There are several future directions for BF175 research. One direction is to investigate its potential as a cancer therapy. BF175 could be tested in animal models to determine its efficacy and toxicity. Another direction is to investigate its potential in other diseases, such as neurodegenerative diseases and inflammatory diseases. BF175 could also be modified to improve its solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of BF175 and its potential side effects.
合成方法
BF175 can be synthesized using a three-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanethiol hydrochloride to form 2-(4-fluorophenylthio)ethanamine. The second step involves the reaction of the intermediate product with acryloyl chloride to form N-(2-(4-fluorophenylthio)ethyl)acrylamide. Finally, the third step involves the reaction of the product with benzyl chloride to form N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide.
科学研究应用
BF175 has been found to have potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BF175 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, BF175 has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-9-6-15(7-10-17)8-11-18(21)20-12-13-22-14-16-4-2-1-3-5-16/h1-11H,12-14H2,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVFLZGOLQDFQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSCCNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)


![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)

![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)

![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)